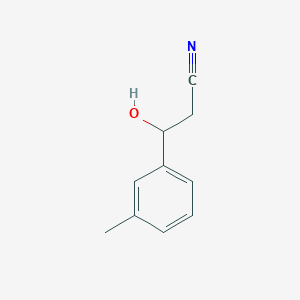

3-Hydroxy-3-(3-methylphenyl)propanenitrile

Description

3-Hydroxy-3-(3-methylphenyl)propanenitrile is a nitrile-containing secondary alcohol with a 3-methylphenyl substituent. This article focuses on comparative analyses based on substituent effects, catalytic performance, and physicochemical properties.

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

3-hydroxy-3-(3-methylphenyl)propanenitrile |

InChI |

InChI=1S/C10H11NO/c1-8-3-2-4-9(7-8)10(12)5-6-11/h2-4,7,10,12H,5H2,1H3 |

InChI Key |

OYFDTBOJBCVCCT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(CC#N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-(3-methylphenyl)propanenitrile typically involves the reaction of 3-methylbenzaldehyde with a suitable nitrile source under basic conditions. One common method is the reaction of 3-methylbenzaldehyde with sodium cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic addition of the cyanide ion to the carbonyl group, followed by protonation to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-3-(3-methylphenyl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

Substitution: Thionyl chloride (SOCl2) for conversion to a chloride, followed by nucleophilic substitution

Major Products Formed:

Oxidation: 3-(3-methylphenyl)propanal

Reduction: 3-Hydroxy-3-(3-methylphenyl)propanamine

Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

3-Hydroxy-3-(3-methylphenyl)propanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(3-methylphenyl)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the 3-hydroxypropanenitrile backbone but differ in substituents:

| Compound Name | Substituent | Key Applications/Studies |

|---|---|---|

| 3-Hydroxy-3-(2-thienyl)propanenitrile | 2-Thienyl | Intermediate for duloxetine synthesis |

| 3-Hydroxy-3-(pyridin-3-yl)propanenitrile | Pyridin-3-yl | Synthesis of β-amino nitriles |

| 3-[(3-Methoxyphenyl)amino]propanenitrile | 3-Methoxyphenylamino | Potential pharmaceutical intermediate |

| 3-(4-Hydroxy-3-methylphenyl)propanenitrile | 4-Hydroxy-3-methylphenyl | Safety and handling studies |

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The 2-thienyl group (electron-rich heteroaromatic) enhances reactivity in lipase-catalyzed transesterification compared to purely aromatic substituents like 3-methylphenyl .

- Steric effects : Bulky substituents (e.g., pyrazole in 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile ) reduce enzyme accessibility, lowering catalytic efficiency .

Enzymatic Catalysis and Solvent Systems

Comparative studies of 3-hydroxy-3-(2-thienyl)propanenitrile highlight the role of solvents and enzymes in enantioselective synthesis:

Table 1: Performance of Lipases in Different Media

Insights :

- Liquid CO₂ superiority : PFL in liquid CO₂ outperforms organic solvents due to enhanced enzyme stability, substrate diffusivity, and recyclability (retains >80% activity after 5 cycles) .

- Acyl donor optimization: Vinyl butyrate provides higher enantioselectivity (E = 92.9) compared to acetate donors (E = 78.4) .

Physicochemical Properties

Limited data exist for 3-hydroxy-3-(3-methylphenyl)propanenitrile, but trends from analogs suggest:

- Melting points : Nitriles with aromatic substituents (e.g., 3-(4-hydroxy-3-methylphenyl)propanenitrile) exhibit higher melting points (>100°C) than heteroaromatic analogs (~80°C) .

- Solubility: Polar solvents (e.g., THF, DMSO) are preferred for nitriles with hydroxyl groups, while non-polar solvents (e.g., n-hexane) are used in enzymatic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.